BenchChemオンラインストアへようこそ!

4-Chloropyridazine-3,6-dione

Lipophilicity Solubility Drug Design

4-Chloropyridazine-3,6-dione (CAS 5397-64-8) is a halogenated pyridazine-3,6-dione heterocycle bearing a chlorine atom at the 4-position and carbonyl groups at positions 3 and It exhibits a molecular weight of 146.53 g/mol, a density of 1.61 g/cm³, and a LogP of -0.65, reflecting its preference for aqueous phases over lipid environments.

Molecular Formula C4HClN2O2
Molecular Weight 144.51 g/mol
Cat. No. B12360469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloropyridazine-3,6-dione
Molecular FormulaC4HClN2O2
Molecular Weight144.51 g/mol
Structural Identifiers
SMILESC1=C(C(=O)N=NC1=O)Cl
InChIInChI=1S/C4HClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H
InChIKeyQPIMJTCFUCUMMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloropyridazine-3,6-dione: Physicochemical Profile and Key Identification Data for Procurement Evaluation


4-Chloropyridazine-3,6-dione (CAS 5397-64-8) is a halogenated pyridazine-3,6-dione heterocycle bearing a chlorine atom at the 4-position and carbonyl groups at positions 3 and 6. It exhibits a molecular weight of 146.53 g/mol, a density of 1.61 g/cm³, and a LogP of -0.65, reflecting its preference for aqueous phases over lipid environments .

Why 4-Chloropyridazine-3,6-dione Cannot Be Casually Substituted by Its Bromo, Fluoro, or Methyl Analogs


The biological and chemical behavior of 4-halopyridazine-3,6-diones is exquisitely sensitive to the halogen substituent. For instance, the chlorine atom yields a LogP of -0.65 , whereas the bromine analog exhibits a LogP of 0.238 , a 0.888-log-unit difference that substantially alters solubility, membrane permeability, and reactivity. Substituting 4-chloropyridazine-3,6-dione with a 4-bromo or other halogen congener without systematic re-optimization can lead to divergent synthetic yields, stability failures, and unpredictable biological outcomes.

Quantitative Comparator Evidence: 4‑Chloropyridazine‑3,6‑dione vs. 4‑Bromopyridazine‑3,6‑dione


Lipophilicity Differential Governs Aqueous Solubility and Formulation Behavior

4-Chloropyridazine-3,6-dione displays a LogP of -0.65 , whereas 4-bromopyridazine-3,6-dione exhibits a LogP of 0.238 , a net difference of 0.888 log units. This translates to an approximately 7.7-fold higher hydrophilicity for the chloro derivative, favoring aqueous solubility.

Lipophilicity Solubility Drug Design

Room-Temperature Storage Stability Eliminates Cold-Chain Dependence

4-Chloropyridazine-3,6-dione is shipped and stored at room temperature as per vendor specification , while the 4-bromo analog requires storage at -20°C to prevent degradation .

Storage Stability Cold Chain Logistics

Higher Attainable Purity and Bulk Quantities Enable Scalable Precision Synthesis

4-Chloropyridazine-3,6-dione is commercially available at 99% purity in 100 kg lots , whereas the bromo analog is typically supplied at 98% purity in gram-scale quantities .

Purity Bulk Availability Process Chemistry

Validated Scaffold for PARP-1 Inhibitor Hybrids in Oncology Drug Discovery

A series of 4-chloropyridazinoxyphenyl conjugates derived from 4-chloropyridazine-3,6-dione exhibited PARP-1 inhibitory activity comparable to the clinical inhibitor olaparib in cancer cell lines [1]. No equivalent 4-bromopyridazine-3,6-dione-based hybrids have been reported with similar biological validation.

PARP-1 Anticancer Medicinal Chemistry

Optimal Use Cases for 4‑Chloropyridazine‑3,6‑dione Based on Quantitative Differentiation Evidence


PARP-1 Inhibitor Lead Optimization in Oncology Drug Discovery

Medicinal chemistry teams can leverage 4-chloropyridazine-3,6-dione as a validated core scaffold for designing novel PARP-1 inhibitor hybrids. Published data confirm that conjugates built on this scaffold achieve PARP-1 inhibition comparable to olaparib [1], providing a reliable starting point for hit-to-lead campaigns where the bromo analog is untested.

Aqueous-Phase Suzuki-Miyaura Cross-Coupling Reactions

The chloro derivative's LogP of -0.65 (vs. 0.238 for the bromo analog) makes it substantially more hydrophilic, facilitating homogeneous reaction conditions in aqueous or biphasic Suzuki coupling protocols. This property is particularly valuable for sustainable synthesis strategies that aim to minimize organic solvent use.

Large-Scale Agrochemical Intermediate Production

With bulk availability at 99% purity and room-temperature storage stability , 4-chloropyridazine-3,6-dione is suited for large-volume manufacturing of herbicidal pyridazine derivatives. The elimination of cold-chain logistics reduces operational complexity and supply-chain costs in industrial settings.

High-Purity Building Block for Academic Core Facilities

Core synthesis facilities that support multiple research groups benefit from the single-sourcing of a 99% pure building block that can be stored at ambient temperature , simplifying inventory management and ensuring consistent quality across diverse projects.

Quote Request

Request a Quote for 4-Chloropyridazine-3,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.